Human Dihydrofolate Reductase (hDHFR) Inhibition Potency: A 147 nM Ki Benchmark
4'-Butyl-[1,1'-biphenyl]-4-carbothioamide exhibits moderate inhibition of human dihydrofolate reductase (hDHFR) with a Ki of 147 nM [1]. This places the compound in a distinct activity tier compared to the clinical DHFR inhibitor methotrexate (MTX), which demonstrates a Ki of approximately 0.5–4 nM against mammalian DHFR isoforms [2]. The 30- to 300-fold lower potency of 4'-butyl-[1,1'-biphenyl]-4-carbothioamide relative to MTX suggests its utility as a reference compound for structure-activity relationship studies or as a scaffold for further optimization rather than as a high-potency probe.
| Evidence Dimension | Inhibition constant (Ki) against human DHFR |
|---|---|
| Target Compound Data | Ki = 147 nM |
| Comparator Or Baseline | Methotrexate (MTX), Ki ≈ 0.54–4.4 nM against mouse/human DHFR |
| Quantified Difference | ~30- to 300-fold less potent than MTX |
| Conditions | UV-Vis spectrometry using dihydrofolate as substrate in the presence of NADPH [1]; literature values for MTX from PMC table [2] |
Why This Matters
This quantitative potency benchmark enables researchers to select the appropriate compound based on required DHFR inhibition strength, avoiding the extreme potency of clinical antifolates when moderate inhibition is preferred for mechanistic studies.
- [1] BindingDB. BDBM50625566: Ki = 147 nM for Human DHFR. Accessed April 2026. View Source
- [2] PMC Table 2. Ki (MTX) values for DHFR enzymes. J Biol Chem. 1998. Accessed April 2026. View Source
